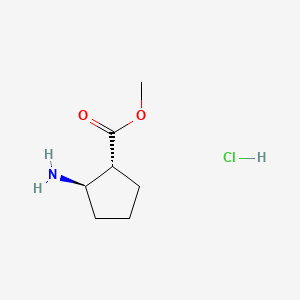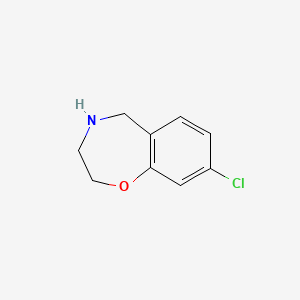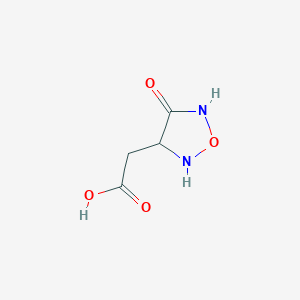![molecular formula C10H10N2O3 B12331052 Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-hydroxy-6-methylpyridine with carboxylic acids to form an equilibrium mixture of products . Another approach includes the use of deep eutectic solvents (DES) for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which offers advantages such as a benign environment, high yield, and simple work-up procedures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as those involving DES, is likely to be favored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an inhibitor or modulator of various enzymes and receptors, such as phosphoinositide-3 kinase and matrix metalloproteases . These interactions can lead to a range of biological effects, including anti-inflammatory and anti-tumor activities.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine: This compound shares a similar pyridine ring structure and is used in similar chemical reactions.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar core structure and are known for their biological activities.
Uniqueness
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological properties
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-8-9(13)4-7(10(14)15-2)5-12(8)11-6/h3-5,13H,1-2H3 |
InChI Key |
VZGQMXZWUQGRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12330980.png)
![[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B12330982.png)





![3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12331016.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12331029.png)

![5-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B12331035.png)
![Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12331037.png)
